molecular formula C12H18ClNO B1356143 4-(2-Methoxyphenyl)piperidine hydrochloride CAS No. 82212-04-2

4-(2-Methoxyphenyl)piperidine hydrochloride

Cat. No. B1356143
CAS RN: 82212-04-2
M. Wt: 227.73 g/mol
InChI Key: NMYBDSDZFMDKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05885999

Procedure details

Tetrakis(triphenylphosphine)palladium (0) (100 mg) was added to a degassed mixture of 1-t-butoxycarbonyl-4-trifluoromethanesulfonyloxy-1,2,3,6-tetrahydropyridine (810 mg), 2-methoxyphenylboronic acid (519 mg), lithium chloride (405 mg) and aqueous sodium carbonate (2N, 3.5 mL) in 1,2-dimethoxyethane (20 mL). The resulting solution was heated under reflux for 3 h., cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and aqueous sodium carbonate (2M) and the organic layer was separated, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in ethanol, palladium on carbon (10%) was added and the mixture was shaken under hydrogen (50 psi.) for 3 h. The mixture was filtered through Hyflo and the solvent was evaporated under reduced pressure. The residue was purified by MPLC on silica gel, eluting with EtOAc/Hexane (5:95) and the residue was deprotected with ethanolic hydrogen chloride to give the title compound as a colorless solid (340 mg), δH (d6 -DMSO), 1.54-1.59 (2H, m), 1.77-1.81 (2H, m), 2.77 (2H, td, J 11.0, 1.0 Hz), 3.07 (1H, td, J 11.0, 1.0 Hz), 3.11 (2H, br m), 3.82 (3H, s), 6.85 (1H, d, J 6.0 Hz), 6.93 (1H, t, J 6.0 Hz), 7.15-7.21 (2H, m).
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
519 mg
Type
reactant
Reaction Step One
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH:12]=[C:11](OS(C(F)(F)F)(=O)=O)[CH2:10][CH2:9]1)=O)(C)(C)C.[CH3:22][O:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1B(O)O.[Cl-:33].[Li+].C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[ClH:33].[CH3:22][O:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:2.3,4.5.6,9.10,^1:50,52,71,90|

Inputs

Step One
Name
Quantity
810 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Name
Quantity
519 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)B(O)O
Name
Quantity
405 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
3.5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
100 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was shaken under hydrogen (50 psi.) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and aqueous sodium carbonate (2M)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol
ADDITION
Type
ADDITION
Details
palladium on carbon (10%) was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Hyflo
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on silica gel
WASH
Type
WASH
Details
eluting with EtOAc/Hexane (5:95)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.COC1=C(C=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.